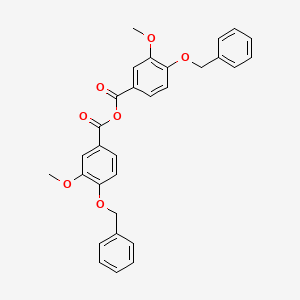
1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common method includes the bromination of 3-chloro-2-fluoroacetophenone followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to the formation of carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to alcohols and acids, respectively.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its halogenated structure makes it a valuable tool in medicinal chemistry for drug design and development.
Medicine: Potential applications include the development of new pharmaceuticals with improved efficacy and reduced side effects. The compound’s ability to interact with biological targets makes it a candidate for further investigation in therapeutic research.
Industry: It is used in the production of specialty chemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone can be compared with other halogenated phenyl compounds such as:
1-(6-Bromo-3-chloro-2-fluorophenyl)-2-phenylethanol: This compound has a similar halogenated phenyl structure but differs in the presence of a phenylethanol group instead of a trifluoromethyl group.
1-(6-Bromo-3-chloro-2-fluorophenyl)-1-cyclopropylethanol: This compound features a cyclopropylethanol group, providing different chemical and physical properties.
(6-Bromo-3-chloro-2-fluorophenyl)methanol: This compound has a simpler structure with a methanol group, making it less complex but still valuable for certain applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications.
Eigenschaften
Molekularformel |
C8H2BrClF4O |
|---|---|
Molekulargewicht |
305.45 g/mol |
IUPAC-Name |
1-(6-bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2BrClF4O/c9-3-1-2-4(10)6(11)5(3)7(15)8(12,13)14/h1-2H |
InChI-Schlüssel |
XSGIBQXVRCKXLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)F)C(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


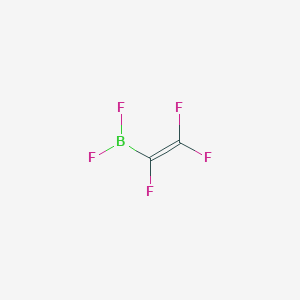
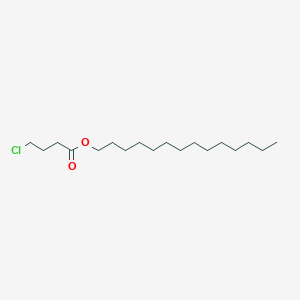
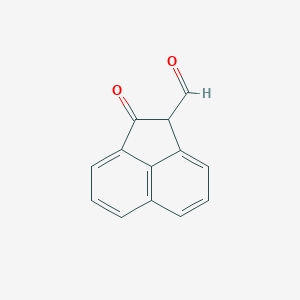
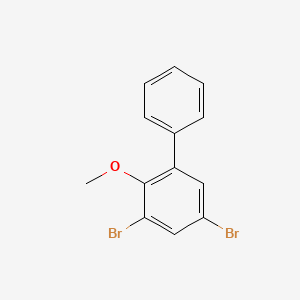
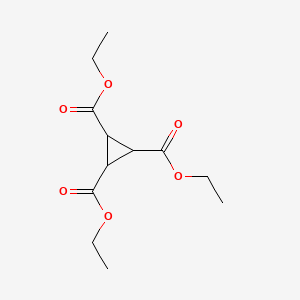
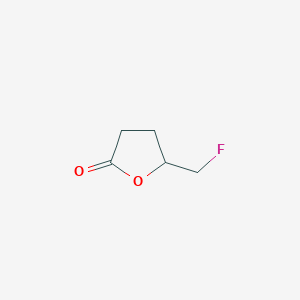
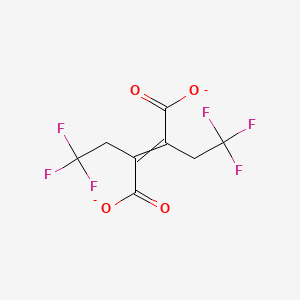
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
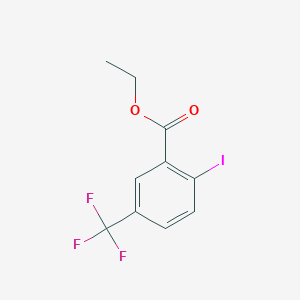
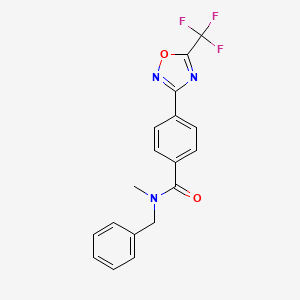
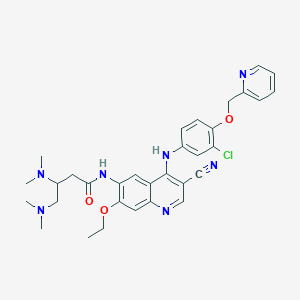
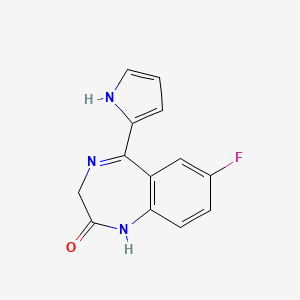
![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
